molecular formula C16H22N2O4 B8098659 Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Cat. No.: B8098659
M. Wt: 306.36 g/mol
InChI Key: AQKIUJPTWUBBJK-ZBEGNZNMSA-N
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Description

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with a tert-butyl carbamate group at position 2, a ketone at position 6, and a furan-2-yl substituent at position 7. This molecule adopts a spiro-conformation where two fused five-membered rings (pyrrolidine and piperidinone) share a common sp³-hybridized nitrogen atom .

Properties

IUPAC Name

tert-butyl (4S,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKIUJPTWUBBJK-ZBEGNZNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@@H](CNC2=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategies

The diazaspiro[4.4]nonane skeleton is typically constructed via intramolecular cyclization of linear precursors. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives serve as intermediates, as demonstrated in analogous syntheses. A representative approach involves:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of halogenated aryl groups with spirocyclic amines introduces aromatic substituents.

  • Deprotection-Alkylation Sequences : Removal of Boc (tert-butoxycarbonyl) protecting groups with trifluoroacetic acid (TFA), followed by alkylation with furan-containing electrophiles, installs the furan-2-yl moiety.

Table 1: Key Cyclization Reactions

StepReagents/ConditionsYield (%)Source
Buchwald-HartwigPd₂(dba)₃, DavePhos, NaOtBu, 1,4-dioxane, 100°C17.6–44
Boc DeprotectionTFA, RT, 2 hours>90
Alkylation(2-Bromoethyl)benzene, K₂CO₃, DMF, 80°C60–75

Furan Moiety Incorporation

The furan-2-yl group is introduced via alkylation or nucleophilic substitution. For instance, reaction of a spirocyclic amine intermediate with 2-furylmethyl bromide in dimethylformamide (DMF) at elevated temperatures achieves substitution at the C9 position. Copper(I) iodide and cesium carbonate enhance reactivity in coupling reactions.

Carboxylate Formation and Protection

The tert-butyl carboxylate group is installed early in the synthesis to stabilize the intermediate. tert-Butyl chloroformate reacts with secondary amines under basic conditions (e.g., triethylamine, dichloromethane). Boc protection is preferred for its compatibility with subsequent acidic deprotection steps.

Catalytic and Coupling Reactions

Palladium-Mediated Cross-Couplings

Buchwald-Hartwig amination is pivotal for introducing aryl groups. A representative protocol uses tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), DavePhos, and sodium tert-butoxide in 1,4-dioxane at 100°C. Yields range from 17.6% to 44%, depending on steric hindrance.

Alkylation Optimization

Alkylation of deprotected amines with (2-bromoethyl)benzene or furan-derived electrophiles requires polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (80–100°C). Tetrabutylammonium iodide acts as a phase-transfer catalyst, improving yields to 60–75%.

Reaction Parameter Optimization

Solvent and Temperature Effects

  • Solvent Choice : DMF and 1,4-dioxane are optimal for Pd-catalyzed reactions due to high boiling points and ligand stability.

  • Temperature : Reactions proceed efficiently at 80–100°C, balancing kinetic favorability and side-product suppression.

Table 2: Solvent and Temperature Impact on Yield

SolventTemperature (°C)Reaction TypeYield (%)
1,4-Dioxane100Buchwald-Hartwig44
DMF80Alkylation75
Acetonitrile70Suzuki-Miyaura62

Catalyst Loading

Reducing Pd₂(dba)₃ loading to 2–5 mol% minimizes costs without compromising efficiency. DavePhos (5 mol%) ensures selective mono-amination.

Analytical Characterization

Critical quality control involves:

  • LC-MS : Confirms molecular weight (306.36 g/mol).

  • NMR Spectroscopy : ¹H NMR identifies spirocyclic protons (δ 3.2–4.1 ppm) and furan resonances (δ 6.3–7.4 ppm).

  • X-ray Crystallography : Validates the (5R,9S) configuration in resolved enantiomers.

Comparative Analysis with Analogous Compounds

Spirocyclic diaza compounds exhibit varied bioactivity based on substituents. For example, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate lacks the furan ring, reducing its antimicrobial potency compared to the target compound .

Chemical Reactions Analysis

Types of Reactions

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The ketone group in the spirocyclic structure can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the ketone group can yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is being explored for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Research indicates that compounds with similar structural features can exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms.
  • Anti-inflammatory Properties : Its interactions with inflammatory pathways could lead to potential treatments for inflammatory diseases.
  • Anticancer Effects : The compound may affect specific biological pathways associated with cancer cell proliferation.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of functional groups to enhance pharmacological properties. Understanding the synthesis pathway is crucial for developing derivatives that could have improved efficacy or reduced side effects.

Interaction Studies

To elucidate the mechanisms of action, interaction studies with biological macromolecules such as proteins and nucleic acids are essential. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to study these interactions.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. This finding supports further exploration into its use as a potential antibiotic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of furan-containing compounds revealed that this compound could modulate cytokine production in vitro. This modulation suggests a pathway through which the compound may exert therapeutic effects in inflammatory conditions.

Mechanism of Action

The mechanism of action of Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The furan ring and other functional groups contribute to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula : C₁₇H₂₄N₂O₄ (inferred from analogs in ).
  • Spiro Core: Diazaspiro[4.4]nonane system with envelope conformations for both five-membered rings .
  • Substituents :
    • Tert-butyl carbamate (electron-withdrawing, steric bulk).
    • Furan-2-yl (aromatic, π-π stacking capability).
    • Ketone at position 6 (hydrogen-bond acceptor).

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Diazaspiro[4.4]nonane Derivatives

Compound Name & CAS No. Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Target Compound 9-(Furan-2-yl), 6-oxo, 2-tert-butyl 328.39* Undocumented pharmacological activity
tert-Butyl 9-Ethyl-2,7-Diazaspiro[4.4]nonane-2-carboxylate (CAS: N/A) 9-Ethyl, 6-oxo, 2-tert-butyl 255.4 Intermediate in spirocycle synthesis
tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]nonane-2-carboxylate (CAS: 1821778-29-3) 9-Hydroxymethyl, 6-oxo, 2-tert-butyl 346.46 Potential for further functionalization
6-Oxo-9-Phenyl-2,7-Diazaspiro[4.4]nonane-2-carboxylate (CAS: 1263178-47-7) 9-Phenyl, 6-oxo, 2-tert-butyl 344.41 Structural analog with aromatic substitution
Podophyllotoxin-Furan Hybrid (CAS: N/A) Furan-2-ylmethylamino, 6-oxo ~550 (estimated) Anticancer activity (in vitro)

*Calculated based on molecular formula.

Structural and Conformational Differences

Substituent Effects: Furan-2-yl vs. This may enhance solubility in polar solvents compared to phenyl derivatives . Hydroxymethyl (): The hydroxymethyl analog offers a reactive site for conjugation (e.g., esterification), whereas the furan group in the target compound is less chemically labile.

Hydrogen-Bonding Networks: The ketone at position 6 and the carbamate oxygen participate in N–H⋯O hydrogen bonds, forming 1D chains in the crystal lattice . In contrast, furan-containing analogs () exhibit weak C–H⋯O interactions, suggesting reduced crystallinity compared to non-aromatic derivatives.

Enantiopure analogs () are preferred for pharmacological applications .

Biological Activity

Racemic-(5R,9S)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a spirocyclic framework that includes:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Furan moiety : Known for its ability to participate in various chemical reactions, potentially increasing biological interactions.
  • Carboxylate functional group : May play a crucial role in binding with biological targets.

Molecular Characteristics

  • Molecular Formula : C15_{15}H20_{20}N2_2O3_3
  • Molecular Weight : Approximately 306.36 g/mol .

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown inhibitory effects on metabolic enzymes, which could be relevant in cancer therapy .
  • Interaction with Cell Signaling Proteins : The compound may interact with proteins involved in cell signaling pathways, thus influencing cellular responses .

Biological Activities

Research indicates that compounds with structural similarities often exhibit significant biological activities:

  • Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Effects : Preliminary findings suggest possible efficacy against certain cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological properties of this compound:

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicPotentially high
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclicModerate
Furan-containing spiro compoundsSpirocyclicVaries
HydantoinsNon-spirocyclicAntimicrobial

This table illustrates how the specific combination of functional groups and structural characteristics may confer distinct biological properties not found in similar compounds .

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound. In vitro tests demonstrated efficacy against several bacterial strains, highlighting its potential as a new antimicrobial agent.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this spirocyclic compound?

Methodological Answer:
Synthesis typically involves multi-step routes, including cyclization reactions to form the spiro[4.4]nonane core, followed by functionalization with the tert-butyl carboxylate and furan-2-yl groups. Key steps:

  • Cyclization : Use of tert-butyl carbamate-protected intermediates to minimize steric hindrance during spiro ring formation.
  • Characterization :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 240.3 for C12_{12}H20_{20}N2_2O3_3) .
    • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic C2 space group, β = 97.029°, V = 1259.7 ų) resolves stereochemistry and bond lengths .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : 1^1H NMR identifies protons adjacent to the carbonyl (6-oxo group) and furan substituents. 13^13C NMR detects sp3^3 hybridized carbons in the spiro system.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm1^{-1}) and tertiary amine vibrations.
  • X-ray Diffraction : Provides definitive proof of stereochemistry (e.g., racemic vs. enantiopure forms) using software like SHELXL for refinement .

Advanced: What challenges arise in resolving the racemic mixture, and what chiral separation methods are effective?

Methodological Answer:
Challenges include steric hindrance from the tert-butyl group and similar polarity of enantiomers. Solutions:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts.
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis under controlled pH and temperature .

Advanced: How can crystallographic data resolve discrepancies in stereochemical assignments?

Methodological Answer:
Discrepancies often arise from NMR signal overlap. X-ray crystallography:

  • Refinement Protocols : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., C=O···H-N interactions) .
  • Data Collection : Low-temperature (173 K) measurements reduce thermal motion artifacts. Compare experimental bond angles (e.g., C2-C3-N7 = 112.5°) with DFT-calculated values .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) if dust is generated .
  • Ventilation : Use fume hoods to avoid inhalation (no acute toxicity data, but decomposition products include CO/NOx_x) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste contractors .

Advanced: How do computational models predict the compound’s stability and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain in the spiro system.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict hydrolysis susceptibility of the tert-butyl ester.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization .

Advanced: How can researchers address contradictions in thermal stability data?

Methodological Answer:
Discrepancies between TGA (thermal gravimetric analysis) and DSC (differential scanning calorimetry) require:

  • Controlled Atmospheres : Perform TGA under N2_2 to avoid oxidative decomposition.
  • Isothermal Studies : Measure decomposition kinetics at 150–200°C to identify degradation pathways (e.g., tert-butyl group cleavage) .

Basic: What decomposition products form under high-temperature conditions?

Methodological Answer:
Pyrolysis (≥250°C) generates:

  • Gaseous Products : Carbon monoxide (CO) and nitrogen oxides (NOx_x) via oxidative degradation .
  • Residues : Charred organic fragments detected via GC-MS.

Advanced: What strategies improve synthetic yield despite steric hindrance from the tert-butyl group?

Methodological Answer:

  • Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 100°C, 30 min) to overcome kinetic barriers.
  • Protecting Group Alternatives : Replace tert-butyl with less bulky groups (e.g., benzyl) during spiro ring formation, then exchange post-cyclization.
  • Catalysis : Use Pd-mediated cross-coupling for efficient furan-2-yl incorporation .

Advanced: How do solvent polarity and temperature influence byproduct formation?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Promote imine hydrolysis, leading to oxo-group racemization. Mitigate with low temperatures (0–5°C).
  • Nonpolar Solvents (Toluene) : Favor [4+2] cycloaddition byproducts; monitor via LC-MS.
  • Reaction Optimization : Design DoE (Design of Experiments) matrices to balance yield and purity .

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